molecular formula C17H16ClNO3S B2857035 2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime CAS No. 338777-81-4

2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime

Cat. No. B2857035
CAS RN: 338777-81-4
M. Wt: 349.83
InChI Key: LQCPZAOEDBBJRU-FWANDEGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime” is a chemical compound with the molecular formula C17H16ClNO3S and a molecular weight of 349.83. It is offered by various suppliers for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime”, such as its melting point, boiling point, and density, are not explicitly mentioned in the sources I found . More detailed information would likely require experimental data or access to specialized databases.

Scientific Research Applications

Antimicrobial Agent Development

Compounds with the 4-chlorophenylsulfonyl moiety have been studied for their potential as antimicrobial agents. The structure of 2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime suggests it could be synthesized and evaluated for antimicrobial efficacy against various bacterial and fungal strains. This could lead to the development of new drugs to combat resistant strains of bacteria and fungi .

Biofilm Inhibition

Research indicates that derivatives of 4-chlorophenylsulfonyl compounds exhibit activity against biofilms formed by Gram-positive pathogens. This is particularly relevant in the context of persistent infections and could be a promising avenue for the application of our compound in disrupting biofilm formation and maintenance .

Antioxidant Activity

The structural analogs of our compound have shown antioxidant properties. This suggests that 2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime could be a candidate for further studies to assess its capacity to neutralize free radicals, which is valuable in the prevention of oxidative stress-related diseases .

Toxicity Testing

The compound can be used in toxicity studies to understand its effects on biological systems. This is crucial for assessing safety profiles and determining appropriate dosage levels for potential therapeutic applications .

properties

IUPAC Name

(Z,E)-2-(4-chlorophenyl)sulfonyl-N-methoxy-4-phenylbut-3-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-22-19-13-17(10-7-14-5-3-2-4-6-14)23(20,21)16-11-8-15(18)9-12-16/h2-13,17H,1H3/b10-7+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCPZAOEDBBJRU-FWANDEGBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C(/C=C/C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)sulfonyl]-4-phenyl-3-butenal O-methyloxime

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